molecular formula C17H15BrN4O2S B2902785 (5-Bromopyridin-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448066-99-6

(5-Bromopyridin-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2902785
CAS RN: 1448066-99-6
M. Wt: 419.3
InChI Key: HGVNINKQXGHDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a heterocyclic compound that has been mentioned in a patent application by Accutar Biotechnology Inc . The patent application relates to novel compounds that inhibit glucose-induced degradation-deficient (GID) E3 ligase, pharmaceutical compositions containing such compounds, and their use in prevention and treatment of cancer and related diseases and conditions .

Scientific Research Applications

Antimicrobial Activity

Compounds with benzimidazole moieties, similar to the core structure of our compound, have been shown to possess antimicrobial properties . This suggests that our compound could be synthesized and tested for efficacy against bacterial and fungal strains, potentially leading to the development of new antibiotics or antifungal agents.

Chemical Synthesis

The boronic ester functionality found in related compounds is valuable in organic synthesis . While our compound does not contain this group, its complex structure could inspire new synthetic routes or catalytic methods to construct similarly intricate molecules.

Mechanism of Action

The compound is believed to inhibit glucose-induced degradation-deficient (GID) E3 ligase . This enzyme is involved in the degradation of superfluous gluconeogenic enzymes . Inhibition of this enzyme could potentially be used in the prevention and treatment of cancer and related diseases and conditions .

Future Directions

The compound and similar compounds are currently being investigated for their potential use in the prevention and treatment of cancer and related diseases and conditions . Future research will likely focus on further understanding the mechanism of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c18-14-7-13(8-19-9-14)17(23)22-4-1-11(2-5-22)15-20-21-16(24-15)12-3-6-25-10-12/h3,6-11H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVNINKQXGHDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.